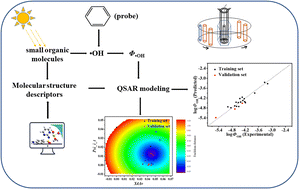Development of a quantitative structure–activity relationship model for predicting quantum yield of hydroxyl radical generation from organic compounds†
Environmental Science: Processes & Impacts Pub Date: 2022-11-24 DOI: 10.1039/D2EM00396A
Abstract
Organic compounds are capable of generating hydroxyl radicals (˙OH) through their excited triplet states in natural water. It is of significance to reveal the underlying mechanism of the generation and obtain the generation quantum yield of ˙OH from organic compounds for better understanding of its involvement in indirect photochemical processes in the environment. In this study, the ˙OH quantum yields (Φ˙OH) of 20 organic compounds were determined by photochemical experiments. The calculated Φ˙OH values for the selected organic compounds vary from (1.2 ± 0.39) × 10−5 to (7.2 ± 0.16) × 10−4. A quantitative structure–activity relationship (QSAR) model for log Φ˙OH was developed and the established model was proven to have a proper goodness of fit, robustness, and predictive ability. The QSAR model was successfully used to predict the Φ˙OH value of organic pollutants. Mechanistic interpretation showed that the electron distribution and the electronegativity of organic compounds are the most important factors that determine the generation of ˙OH. The results are helpful for understanding the generation mechanism of ˙OH from organic compounds and also provide insights into the generation of ˙OH from dissolved organic matter in natural water.

Recommended Literature
- [1] Diacylglycerol kinase zeta negatively regulates CXCR4-stimulated T lymphocyte firm arrest to ICAM-1 under shear flow
- [2] Electrophoretic deposition of hierarchical Co3O4@graphene hybrid films as binder-free anodes for high-performance lithium-ion batteries†
- [3] Calcium-catalyzed formal [3 + 2] annulation of C,N-diacyliminium ions with nucleophilic phenols: a diversity oriented synthesis of 3-aminofurans†
- [4] One-pot regioselective synthesis of substituted pyrazoles and isoxazoles in PEG-400/water medium by Cu-free nano-Pd catalyzed sequential acyl Sonogashira coupling–intramolecular cyclization†
- [5] Electrophilic substitutions in five-membered heteroaromatic systems. Part XII. A quantitative study on the reactivities of the α- and β-positions of benzofuran and benzothiophen in electrophilic substitutions
- [6] Facile fabrication of well-defined polyaniline microtubes derived from natural kapok fibers for supercapacitors with long-term cycling stability†
- [7] Hapten synthesis and antibody production for the development of a paper immunosensor for lean meat powder zilpaterol†
- [8] Zn0.4Mg0.6Fe2O4 nanoenzyme: a novel chemo-sensitizer for the chemotherapy treatment of oral squamous cell carcinoma†
- [9] Hollow Li1.2Mn0.54Ni0.13Co0.13O2 micro-spheres synthesized by a co-precipitation method as a high-performance cathode material for Li-ion batteries†
- [10] Palladium(II) chelate complexes derived from 3-hydroxyiminopentane-2,4-dione and some related complexes

Journal Name:Environmental Science: Processes & Impacts
Research Products
-
CAS no.: 119584-73-5
-
CAS no.: 18423-66-0
-
CAS no.: 100937-76-6









